![molecular formula C8H9ClN2O2S B15297749 Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate CAS No. 1248984-96-4](/img/structure/B15297749.png)
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate
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Overview
Description
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate is an organic compound with the molecular formula C8H9ClN2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate typically involves the reaction of 2-chloropyrimidine-4-thiol with methyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Hydrogen peroxide (H2O2) or mCPBA in solvents like dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-amino-6-chloropyrimidin-4-yl)sulfanyl]propanoate
- 3-(2-Chloropyrimidin-4-yl)-1-methylindole
Uniqueness
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of a sulfanyl group and an ester functionality makes it versatile for various chemical transformations and applications .
Biological Activity
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Information:
Property | Value |
---|---|
Molecular Formula | C9H10ClN3O2S |
Molecular Weight | 245.70 g/mol |
IUPAC Name | This compound |
InChI Key | VEIYUCLXJIFHJE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material Preparation : The synthesis begins with the chlorination of pyrimidine derivatives to obtain 2-chloropyrimidine.
- Formation of Sulfide : The chloropyrimidine is reacted with thiol compounds to form the sulfide derivative.
- Esterification : The sulfide is then esterified with methyl 3-bromopropanoate under basic conditions, yielding the target compound.
This compound exhibits its biological activity primarily through interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism, affecting DNA synthesis and cellular proliferation.
- Receptor Modulation : The compound can modulate receptor activities that are crucial for various signaling pathways, potentially influencing cancer cell growth and survival.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties, particularly in inhibiting tumor growth in various cancer models.
- Antiviral Effects : There is evidence to support its role as a potential antiviral agent, although further studies are needed to elucidate the specific mechanisms involved.
- Inflammatory Response Modulation : The compound may also play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cell lines, indicating its potential as an anticancer agent.
- Example: A study involving human breast cancer cell lines showed a dose-dependent inhibition of cell viability with IC50 values in the micromolar range.
-
In Vivo Efficacy : Animal model studies have shown that administration of this compound led to reduced tumor sizes compared to control groups, suggesting effective systemic bioavailability and therapeutic action.
- Example: In a mouse xenograft model, treatment with the compound resulted in a significant reduction in tumor volume after two weeks of treatment at doses of 10 mg/kg.
Properties
CAS No. |
1248984-96-4 |
---|---|
Molecular Formula |
C8H9ClN2O2S |
Molecular Weight |
232.69 g/mol |
IUPAC Name |
methyl 3-(2-chloropyrimidin-4-yl)sulfanylpropanoate |
InChI |
InChI=1S/C8H9ClN2O2S/c1-13-7(12)3-5-14-6-2-4-10-8(9)11-6/h2,4H,3,5H2,1H3 |
InChI Key |
KUYMMOWFRJUVKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
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